molecular formula C14H18N2O2 B1395363 Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate CAS No. 1355004-67-9

Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate

Cat. No.: B1395363
CAS No.: 1355004-67-9
M. Wt: 246.3 g/mol
InChI Key: MDCFKGUNYKIYRE-UHFFFAOYSA-N
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Description

Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzyl group attached to a 4-aminobicyclo[2.1.1]hexane moiety, which is further linked to a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-aminobicyclo[2.1.1]hexane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or ethers.

Scientific Research Applications

Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate
  • Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of both benzyl and carbamate groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl N-(4-amino-1-bicyclo[2.1.1]hexanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-13-6-7-14(9-13,10-13)16-12(17)18-8-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCFKGUNYKIYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
Reactant of Route 2
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Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
Reactant of Route 3
Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
Reactant of Route 4
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Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
Reactant of Route 5
Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
Reactant of Route 6
Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate

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